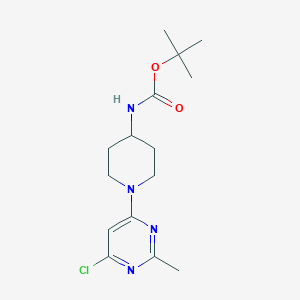

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate

Description

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 6-chloro-2-methylpyrimidin-4-yl substituent. This compound is structurally characterized by a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted with chlorine at position 6 and a methyl group at position 2. The piperidine ring is linked to the carbamate group at position 4, a common motif in medicinal chemistry for modulating solubility, stability, and bioavailability. Such derivatives are frequently employed as intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors or antiviral agents, due to the pyrimidine moiety’s ability to engage in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-10-17-12(16)9-13(18-10)20-7-5-11(6-8-20)19-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFZXMBELWGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Intermediate

- The piperidine ring is either commercially sourced or synthesized via classical cyclization reactions.

- The nitrogen atom of the piperidine is typically protected with a tert-butoxycarbonyl (Boc) group early in the synthetic sequence to prevent side reactions and improve selectivity.

Industrial Scale and Optimization

- Industrial synthesis employs continuous flow reactors or batch processing with precise control over temperature, pressure, and reagent stoichiometry to maximize yield and purity.

- Automated systems and in-line monitoring (e.g., IR spectroscopy) are used to optimize reaction time and minimize impurities.

- Purification is typically achieved through silica gel column chromatography with gradient elution (ethyl acetate/hexane) and recrystallization from ethanol or ethanol/water mixtures.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine coupling | 6-chloro-2-methylpyrimidine, piperidine, DIPEA, DCM, 0°C to RT | 75-85 | 90-95 |

| Carbamate formation | tert-butyl chloroformate, triethylamine, DCM, 0°C to RT | 80-90 | 95+ |

| Purification | Silica gel chromatography, recrystallization | — | >95 |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the presence of characteristic pyrimidine protons (e.g., δ ~8.2 ppm), piperidine ring signals, and tert-butyl carbamate methyl groups.

- Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC): Used to verify purity, typically achieving >95% purity.

- Thin Layer Chromatography (TLC): Monitors reaction progress during synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Piperidine Intermediate | Piperidine or protected piperidine | Starting material or intermediate | Boc protection often applied early |

| Pyrimidine Coupling | 6-chloro-2-methylpyrimidine, base, solvent | Nucleophilic aromatic substitution | Controls regioselectivity |

| Carbamate Formation | tert-butyl chloroformate, base, solvent | Boc group introduction | Protects piperidine nitrogen |

| Purification | Silica gel chromatography, recrystallization | Isolates pure product | Ensures >95% purity |

| Analytical Verification | NMR, MS, HPLC | Confirms structure and purity | Critical for quality control |

Research Findings and Literature Insights

- The synthetic route described is consistent with procedures reported in medicinal chemistry literature for similar pyrimidine-piperidine carbamate derivatives.

- Transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed as an alternative to SNAr for pyrimidine-piperidine linkage, especially when substitution patterns are less reactive.

- Recent advances include the use of green chemistry approaches, such as continuous flow synthesis and chemoselective Boc-protecting reagents, to improve environmental profile and scalability.

- Optimization studies emphasize the importance of reagent stoichiometry, solvent choice, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorinated pyrimidine moiety can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as cesium carbonate, used to deprotonate reactants.

Solvents: Common solvents include 1,4-dioxane and methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorinated pyrimidine can yield various substituted pyrimidines .

Scientific Research Applications

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The chlorinated pyrimidine moiety can interact with nucleophilic sites in biomolecules, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Heterocyclic Core Differences: Pyrimidine vs. Pyridine: The target compound’s pyrimidine core (two nitrogen atoms) is more electron-deficient than pyridine derivatives, enhancing its reactivity in electrophilic substitutions and its ability to act as a hydrogen bond acceptor in biological targets .

Substituent Effects :

- Carbamate Position : The tert-butyl carbamate at piperidine-4 (target compound) vs. pyridine-2 () alters steric accessibility. The piperidine scaffold may confer conformational rigidity, favoring binding to enzyme active sites .

- Electron-Donating vs. Withdrawing Groups : Hydroxy and methoxy groups () increase electron density on the pyridine ring, promoting antioxidant activity, whereas chloro and acetyl groups () enhance electrophilicity for nucleophilic attacks .

Biological and Synthetic Relevance :

- The acetylated piperidine derivative () is a precursor in synthesizing kinase inhibitors, leveraging the acetyl group’s solubility for downstream reactions .

- Pyridine derivatives with pivalamido or dimethoxymethyl groups () are optimized for solubility and metabolic stability, critical for in vivo efficacy .

Research Implications

The structural nuances of this compound position it as a versatile intermediate for drug discovery. Its pyrimidine core and chloro/methyl substituents make it a candidate for targeting ATP-binding pockets in kinases, while the tert-butyl carbamate ensures stability during synthetic workflows. Comparative studies with pyridine analogs highlight trade-offs between electron deficiency, solubility, and steric effects, guiding lead optimization strategies .

Biological Activity

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition, integrating a piperidine ring and a chlorinated pyrimidine moiety, which contribute to its biological interactions. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate. Its molecular formula is with a molecular weight of 312.82 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with 6-chloro-2-methylpyrimidine under palladium-catalyzed conditions, utilizing bases like cesium carbonate in solvents such as 1,4-dioxane .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The chlorinated pyrimidine moiety can engage with nucleophilic sites in biomolecules, potentially leading to various biological effects such as enzyme inhibition or modulation of signaling pathways. The piperidine ring may enhance the binding affinity and specificity of the compound towards its targets .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related carbamates have shown effective inhibition of bacterial growth, with some derivatives demonstrating selectivity over mammalian cells .

Enzyme Inhibition

One notable area of investigation is the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Similar carbamates have been reported to inhibit AChE with varying efficacy, suggesting that this compound may also possess this property .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Inflammasome Inhibition : In vitro studies demonstrated that related compounds could modulate NLRP3 inflammasome activity, which is pivotal in inflammatory responses. These studies suggest that modifications in the piperidine structure can enhance inhibitory effects on IL-1β release .

- Neuroprotective Effects : Compounds with similar structures have been tested for neuroprotective effects against oxidative stress induced by amyloid-beta peptides in astrocytes. Results indicated a reduction in oxidative damage and inflammatory markers, highlighting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate?

Methodological Answer: The synthesis typically involves sequential coupling and protection steps:

Piperidine Functionalization : React 4-aminopiperidine with tert-butyl carbamate (BOC) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine in dichloromethane) to form the tert-butoxycarbonyl (BOC)-protected intermediate .

Pyrimidine Coupling : Introduce the 6-chloro-2-methylpyrimidin-4-yl group via nucleophilic aromatic substitution. The BOC-protected piperidine reacts with 4,6-dichloro-2-methylpyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the BOC group .

- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month). HPLC retention time shifts indicate decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~340–345) .

- X-ray Crystallography : For absolute configuration confirmation, use SHELX software for structure refinement (if single crystals are obtained) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to address low yields in pyrimidine substitution?

Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., CuI) to enhance reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) and improve efficiency (yields ↑15–20%) .

- Computational Modeling : Employ DFT calculations to predict reactive sites on the pyrimidine ring and optimize substituent positioning .

Q. What strategies prevent racemization during chiral intermediate synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) during piperidine functionalization .

- Low-Temperature Reactions : Conduct BOC protection at 0–5°C to minimize kinetic resolution .

- Analytical Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) during synthesis .

Q. How should conflicting purity data (e.g., HPLC vs. NMR) be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-check with LC-MS to identify co-eluting impurities undetected by UV .

- NMR Relaxation Experiments : Use T₁ relaxation times to distinguish between impurities and solvent artifacts .

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to rule out inorganic contaminants .

Q. What electronic effects do the chloro and methyl groups exert on pyrimidine reactivity?

Methodological Answer:

- Chloro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position. Reactivity can be quantified via Hammett σₚ values (σₚ ≈ 0.23) .

- Methyl Group : Electron-donating (+I effect) enhances π-electron density at the 4-position, facilitating nucleophilic attacks.

- Computational Insights : Frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) predicts regioselectivity in cross-coupling reactions .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer:

- Linker Design : The piperidine-carbamate scaffold serves as a rigid spacer to connect E3 ligase ligands (e.g., thalidomide) and target protein binders .

- Bioavailability : LogP values (~2.5) and polar surface area (PSA ≈ 75 Ų) are optimized for cell permeability in PROTAC prototypes .

- In Vitro Testing : Assess degradation efficiency (DC₅₀) in cancer cell lines (e.g., MM1.S) using Western blotting .

Q. How can scalability challenges in multi-step synthesis be addressed?

Methodological Answer:

- Continuous Flow Chemistry : Automate steps like BOC protection and coupling to improve reproducibility and reduce batch variability .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What analytical methods identify and quantify synthetic byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.